![molecular formula C12H17NOS B1474195 (1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol CAS No. 2165631-71-8](/img/structure/B1474195.png)
(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol
Descripción general
Descripción
(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol, commonly referred to as APSC, is a novel molecule that has recently been studied for its potential use in a wide range of scientific research applications. APSC is a cyclic molecule with a central ring structure and a sulfanyl group attached to the aminophenyl ring. Due to its unique structure, APSC has been found to possess a variety of biochemical and physiological properties that make it a promising candidate for use in various research projects.
Mecanismo De Acción
The mechanism of action of APSC is still not fully understood. However, it is believed that APSC binds to certain proteins in the body, which leads to a variety of biochemical and physiological effects. Specifically, APSC has been found to bind to certain enzymes, receptors, and transporters, which can lead to changes in the activity of these proteins. Additionally, APSC has been found to bind to certain DNA sequences, which can lead to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
APSC has been found to have a variety of biochemical and physiological effects. APSC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, APSC has been found to possess anti-fungal, anti-bacterial, and anti-viral properties. APSC has also been found to possess neuroprotective and cardioprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APSC has a number of advantages for use in lab experiments. First, APSC is a relatively stable molecule that is not easily degraded by heat or light. Additionally, APSC is a relatively small molecule, which makes it easier to work with in the lab. Finally, APSC is relatively inexpensive and can be synthesized in high yields.
However, there are also a number of limitations to using APSC in lab experiments. First, APSC is a relatively new molecule and its mechanism of action is still not fully understood. Additionally, APSC has a relatively short half-life, which means that it must be used quickly and efficiently in order to obtain the desired results. Finally, APSC is not easily soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
Given the potential of APSC for use in a variety of scientific research applications, there is a great deal of potential for future research. One potential future direction for APSC is the development of new materials, such as polymers, nanomaterials, and biomaterials. Additionally, APSC could be used to develop new medical devices and treatments. Finally, APSC could be used to develop new drugs for the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
APSC has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of APSC is in the field of drug discovery. APSC has been found to possess a variety of biochemical and physiological properties that make it an ideal candidate for drug discovery. Additionally, APSC has been studied for its potential use in the development of new materials, such as polymers, nanomaterials, and biomaterials. APSC has also been studied for its potential use in the development of new medical devices and treatments.
Propiedades
IUPAC Name |
(1S,2S)-2-(4-aminophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGGKOVJACJPE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




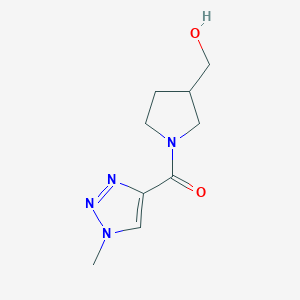
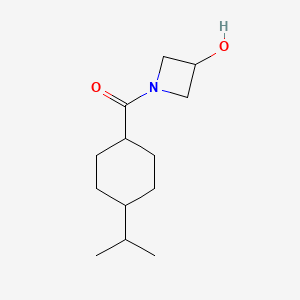
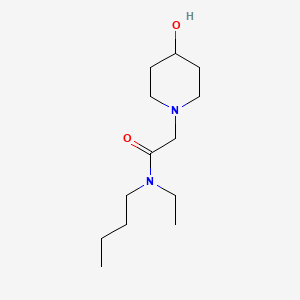
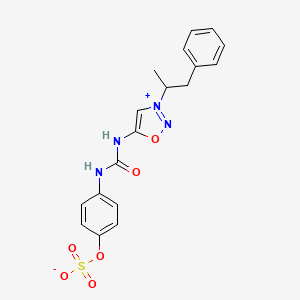
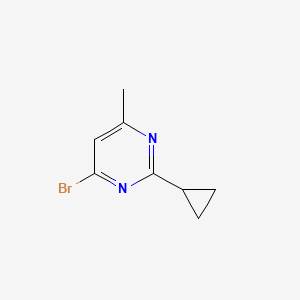
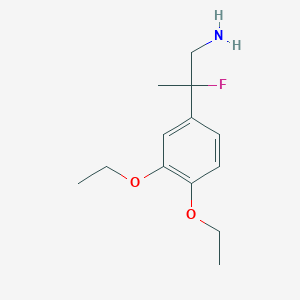
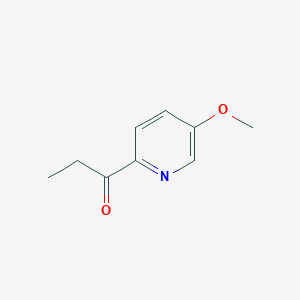
![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)
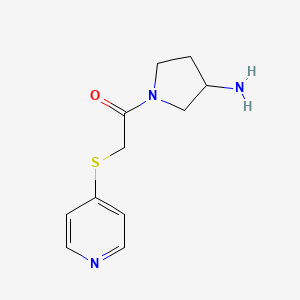
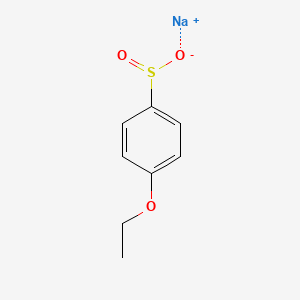
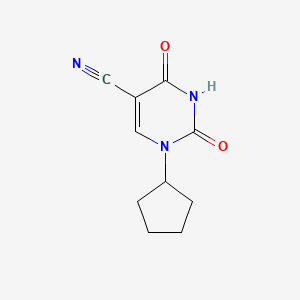
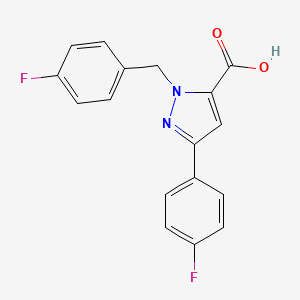
![(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B1474135.png)